![molecular formula C28H27O3P B14479775 [1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite CAS No. 65592-42-9](/img/structure/B14479775.png)
[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite: is an organophosphorus compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a biphenyl group and two dimethylphenyl groups attached to a phosphite moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite typically involves the reaction of [1,1’-Biphenyl]-4-yl phosphorodichloridite with 2,5-dimethylphenol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification process typically involves recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphite group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite can hydrolyze to form phosphonic acids and phenols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature.
Substitution: Amines, alcohols, typically in an organic solvent like dichloromethane.
Hydrolysis: Water, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Phosphite derivatives with different nucleophiles.
Hydrolysis: Phosphonic acids and phenols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology: This compound has been explored for its potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its role in protecting biological molecules from oxidative damage.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite is investigated for its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative stress.
Industry: Industrially, this compound is used as a stabilizer in polymers to prevent degradation caused by heat and light. It is also employed as an additive in lubricants to enhance their performance and longevity.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite exerts its effects is primarily through its antioxidant properties. It can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved often include the scavenging of ROS and the inhibition of oxidative chain reactions.
Comparaison Avec Des Composés Similaires
Triphenyl phosphite: Another organophosphorus compound with similar antioxidant properties but different structural features.
Tris(2,4-di-tert-butylphenyl) phosphite: Known for its use as a stabilizer in polymers, similar to [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite.
Diphenyl phosphite: Shares some chemical reactivity but differs in its applications and stability.
Uniqueness: What sets [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite apart is its unique biphenyl structure, which enhances its stability and reactivity. This structural feature allows it to form more stable complexes with metals and provides better antioxidant properties compared to some of its counterparts.
Propriétés
Numéro CAS |
65592-42-9 |
|---|---|
Formule moléculaire |
C28H27O3P |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
bis(2,5-dimethylphenyl) (4-phenylphenyl) phosphite |
InChI |
InChI=1S/C28H27O3P/c1-20-10-12-22(3)27(18-20)30-32(31-28-19-21(2)11-13-23(28)4)29-26-16-14-25(15-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3 |
Clé InChI |
AJUNCTTXUWQIAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


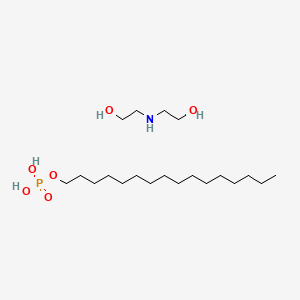
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
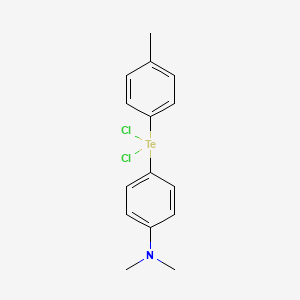
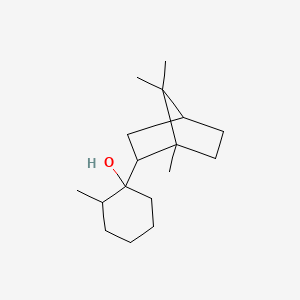
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
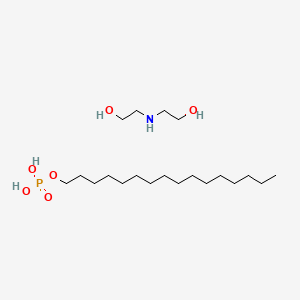
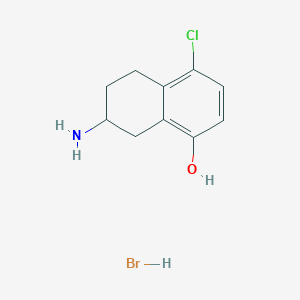


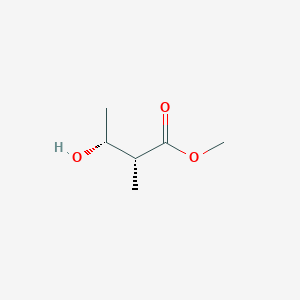

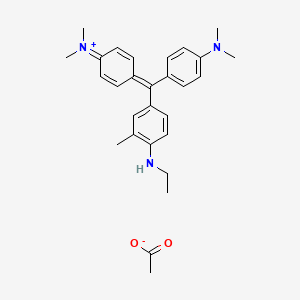
![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)

